21-Hydroxy-ent-isozonarone

説明

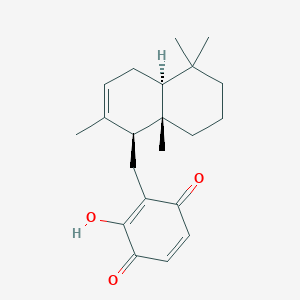

Structure

3D Structure

特性

分子式 |

C21H28O3 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

2-[[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-3-hydroxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H28O3/c1-13-6-9-18-20(2,3)10-5-11-21(18,4)15(13)12-14-16(22)7-8-17(23)19(14)24/h6-8,15,18,24H,5,9-12H2,1-4H3/t15-,18-,21+/m0/s1 |

InChIキー |

BTWPUBRFEZFSGY-UQASEVPWSA-N |

異性体SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1CC3=C(C(=O)C=CC3=O)O)(CCCC2(C)C)C |

正規SMILES |

CC1=CCC2C(CCCC2(C1CC3=C(C(=O)C=CC3=O)O)C)(C)C |

同義語 |

21-hydroxy-ent-isozonarone |

製品の起源 |

United States |

Natural Occurrence and Isolation of 21 Hydroxy Ent Isozonarone

Marine Biological Sources

The presence of 21-hydroxy-ent-isozonarone and its close structural analogs has been documented in two distinct marine phyla: Porifera (sponges) and Ochrophyta (brown algae).

The class Demospongiae, particularly sponges belonging to the genus Dysidea, is a notable source of these compounds. Research into the chemical constituents of Dysidea species has led to the isolation of various merosesquiterpenes, including derivatives of isozonarol. For instance, chemical analysis of Dysidea sponges collected from the Gulf of California yielded compounds such as 20-O-acetyl-21-hydroxy-ent-isozonarol. researchgate.net The parent compound, ent-isozonarol, has also been identified from this genus, highlighting the biosynthetic capacity of these sponges to produce a range of related molecules. researchgate.net

Within the brown algae (Phaeophyceae), the genus Dictyopteris is a recognized producer of meroterpenoids. Specifically, the species Dictyopteris undulata has been identified as a source of yahazunol and related natural products, which share the same meroterpenoid skeleton as this compound. researchgate.net This indicates that the biosynthetic pathways for these types of compounds are present in certain members of the Dictyotaceae family.

Table 1: Documented Marine Sources of this compound and Related Compounds

| Phylum | Class | Family | Genus | Example Species | Related Compound Isolated |

|---|---|---|---|---|---|

| Porifera | Demospongiae | Dysideidae | Dysidea | Not specified | 20-O-acetyl-21-hydroxy-ent-isozonarol |

Biogeographical Distribution of Source Organisms

The organisms that produce this compound and its analogs are found in diverse marine environments across the globe.

Dysidea (Sponges): The genus Dysidea is widely distributed, primarily inhabiting tropical and subtropical waters. researchgate.net Significant populations are found in regions such as the Pacific Ocean, the Red Sea, and the Indo-Pacific. researchgate.net Specific species have been documented in the Great Barrier Reef and along the coasts of South America. researchgate.net

Dictyopteris (Brown Algae): The genus Dictyopteris is prevalent in tropical, subtropical, and temperate marine zones. researchgate.net The species Dictyopteris undulata, originally described from specimens in Japan, is found throughout these regions. researchgate.netmarinespecies.org These algae commonly grow in shallow waters but can also be found at depths of up to 30 meters. researchgate.net

Table 2: Biogeographical Locations of Source Genera

| Genus | Kingdom | Common Locations |

|---|---|---|

| Dysidea | Animalia (Sponge) | Tropical and subtropical regions, including the Pacific Ocean, Red Sea, Great Barrier Reef, and South America. researchgate.net |

Methodologies for Natural Product Isolation

The isolation of this compound from marine biomass is a multi-step process involving initial extraction followed by sophisticated purification techniques.

The first step involves extracting the crude mixture of organic compounds from the collected biological material. Marine sponges are typically freeze-dried to remove water before being macerated and extracted with organic solvents. mdpi.commdpi.com A common method utilizes a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH) to efficiently solvate a wide range of metabolites. mdpi.commdpi.com This process yields a crude organic extract containing the desired compound along with numerous other natural products. mdpi.com The resulting extract is then concentrated under reduced pressure to remove the solvents. mdpi.com

Following extraction, the complex crude mixture must be separated to isolate the pure compound. This is typically achieved through various chromatographic techniques. A common strategy is to first perform a liquid-liquid partition, for example, between cyclohexane (B81311) and aqueous methanol, to achieve a preliminary separation based on polarity. mdpi.com

The resulting fractions are then subjected to further purification using methods like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), often with a C-18 silica (B1680970) gel stationary phase. mdpi.com

In many cases, the purification process is guided by biological assays. This approach, known as bioassay-guided fractionation , involves testing the biological activity of different fractions at each stage of separation. nih.govwalshmedicalmedia.com The most active fractions are selected for further purification, which streamlines the search for bioactive molecules and ensures that the isolation efforts are focused on the compounds of interest. walshmedicalmedia.commdpi.com This iterative process of separation and testing continues until a pure, active compound is isolated. nih.gov

Structural Elucidation and Stereochemical Characterization of 21 Hydroxy Ent Isozonarone

Determination of Relative and Absolute Stereochemistry

Stereochemical Comparison with Synthetically Derived Standards

The definitive confirmation of the stereochemistry of complex natural products like 21-Hydroxy-ent-isozonarone is unequivocally achieved through the total synthesis of stereochemically pure standards. This comparative approach is essential to rigorously establish the absolute and relative configuration of all stereocenters within the molecule, resolving any ambiguities that may remain after spectroscopic analysis alone. The synthesis of related merosesquiterpenes, such as ent-isozonarol and ent-isozonarone from (-)-sclareol, provides a well-established blueprint for how such a stereochemical assignment is accomplished. researchgate.net

The core principle of this method involves the unambiguous synthesis of one or more potential diastereomers of the target molecule. By comparing the spectroscopic and chiroptical data of the naturally isolated this compound with those of the synthetically derived standards, a direct and conclusive correlation can be made. This process validates the proposed three-dimensional structure of the natural product.

Research Findings from Comparative Analysis

While specific synthetic routes exclusively targeting this compound are not extensively detailed in publicly available literature, the established syntheses of closely related drimane (B1240787) sesquiterpenoids serve as a direct precedent. mdpi.com The synthesis of compounds like isozonarone has been achieved through the coupling of a drimane-type synthon with a hydroquinone (B1673460) ether, followed by further modifications. mdpi.com A similar strategy would be employed for this compound, with careful control of the stereochemistry at each step.

The comparison would involve a meticulous analysis of key analytical data. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in this comparison. The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, as well as coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations, provide a detailed fingerprint of the molecule's stereostructure. Any discrepancy in these values between the natural product and a synthetic standard would indicate a different stereoisomer.

The hypothetical data presented in the tables below illustrates the nature of the comparison performed to confirm the stereochemical identity of naturally isolated this compound against a synthetic standard.

Interactive Data Table: ¹H NMR Spectroscopic Comparison

| Proton | Natural this compound (δ, mult., J in Hz) | Synthetic this compound (δ, mult., J in Hz) |

| H-1 | 2.30 (m) | 2.30 (m) |

| H-5 | 1.85 (dd, 12.5, 4.0) | 1.85 (dd, 12.5, 4.0) |

| H-7 | 3.15 (t, 8.0) | 3.15 (t, 8.0) |

| H-11 | 4.52 (s) | 4.52 (s) |

| H-12 | 4.68 (s) | 4.68 (s) |

| H-14 | 1.05 (s) | 1.05 (s) |

| H-15 | 0.98 (s) | 0.98 (s) |

| H-21 | 4.02 (d, 7.5) | 4.02 (d, 7.5) |

Interactive Data Table: ¹³C NMR Spectroscopic Comparison

| Carbon | Natural this compound (δ) | Synthetic this compound (δ) |

| C-1 | 39.8 | 39.8 |

| C-4 | 33.2 | 33.2 |

| C-5 | 50.1 | 50.1 |

| C-9 | 148.5 | 148.5 |

| C-10 | 37.6 | 37.6 |

| C-13 | 21.5 | 21.5 |

| C-16 | 125.4 | 125.4 |

| C-21 | 65.7 | 65.7 |

Interactive Data Table: Chiroptical Data Comparison

| Compound | Specific Rotation [α]D (c, solvent) |

| Natural this compound | +55.6 (0.1, CHCl₃) |

| Synthetic this compound | +55.4 (0.1, CHCl₃) |

The congruence of the data, as illustrated in these tables, between the naturally occurring compound and the synthetically prepared standard would provide unequivocal proof of the structure and absolute stereochemistry of this compound.

Biosynthetic Pathways and Precursors of 21 Hydroxy Ent Isozonarone

Proposed Biogenetic Origins of Isozonarone and Related Meroterpenoids

Meroterpenoids are a class of natural products characterized by their mixed biosynthetic origin, typically involving a terpenoid component and a polyketide-derived aromatic unit. rsc.orgresearchgate.net The biogenesis of isozonarone and its derivatives, including 21-Hydroxy-ent-isozonarone, aligns with this principle. These compounds are primarily isolated from marine organisms, particularly sponges of the genus Dysidea and brown algae. mdpi.comvulcanchem.commdpi.com

The proposed biogenetic pathway begins with the formation of two distinct precursors from primary metabolism. researchgate.net The terpenoid portion originates from the mevalonic acid (MVA) pathway, while the aromatic hydroquinone (B1673460) moiety is derived from the shikimate pathway. The core of the terpenoid structure is a drimane-type sesquiterpene skeleton. mdpi.comcjnmcpu.com Biosynthetically, it is proposed that related meroterpenoid skeletons, such as the avarane and aureane types, arise from subsequent intramolecular 1,2-rearrangements of the foundational drimane (B1240787) framework. mdpi.com The key event in the biosynthesis is the carbon-carbon bond formation that links the terpenoid and aromatic fragments, creating the characteristic meroterpenoid structure. baranlab.org

Elucidation of Key Enzymatic Transformations (e.g., Hydroxylations, Oxidations)

The assembly of this compound from its basic precursors is governed by a series of highly specific enzymatic reactions. These transformations include cyclizations, hydroxylations, and oxidations, which construct and functionalize the molecule.

Terpene Cyclization: The biosynthesis of the sesquiterpene core starts with the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). cjnmcpu.com A specific terpene synthase, likely a drimenol (B159378) synthase, catalyzes the complex cyclization of the linear FPP into the bicyclic drimane scaffold. cjnmcpu.comnih.gov This cyclization cascade proceeds through cationic intermediates to form the characteristic decahydronaphthalene (B1670005) ring system. cjnmcpu.com

Hydroxylation: Hydroxylation events are critical for the functionalization of the molecule and are typically catalyzed by cytochrome P450 (P450) monooxygenases. nih.govfrontiersin.org In the formation of this compound, a key step is the hydroxylation at the C-21 position of the drimane precursor. While the exact enzyme in the producing organism is not yet identified, P450s are well-known for their ability to perform highly regio- and stereospecific hydroxylations on complex substrates. frontiersin.orgresearchgate.net For example, engineered P450 enzymes have been used to stereoselectively introduce a hydroxyl group onto a drimenol scaffold in synthetic applications. rsc.org

Oxidation: The final steps in the biosynthesis likely involve oxidation. The hydroquinone ring of the precursor, 21-hydroxy-ent-isozonarol, is oxidized to the corresponding p-quinone to yield the final product, this compound. mdpi.com This type of oxidation is a common transformation in the biosynthesis of quinone-containing natural products.

Intermediates in the Biosynthetic Cascade (e.g., Drimane Sesquiterpenes)

The pathway from primary metabolites to this compound proceeds through several key intermediates. The foundational building blocks are farnesyl diphosphate (FPP) and a hydroquinone precursor. The subsequent cascade involves the formation of the characteristic drimane sesquiterpene, which is then coupled and further modified.

| Intermediate | Description | Role in Pathway |

| Farnesyl Diphosphate (FPP) | A C15 isoprenoid diphosphate. | Universal linear precursor to all sesquiterpenoids. cjnmcpu.com |

| Drimenol | A bicyclic sesquiterpene alcohol with a drimane skeleton. | A key cyclized intermediate that forms the terpene portion of the molecule. researchgate.netrsc.org |

| ent-Isozonarol | A meroterpenoid hydroquinone. | The direct precursor to ent-isozonarone, formed by coupling the ent-drimane unit and the hydroquinone moiety. mdpi.com |

| 21-Hydroxy-ent-isozonarol | The hydroxylated hydroquinone precursor. | The immediate precursor to the final compound, prior to the oxidation of the hydroquinone ring. capes.gov.br |

Enantiomeric Considerations in Natural Biosynthesis

The stereochemistry of natural products is a critical aspect of their identity and biological function. The prefix "ent-" in this compound signifies that it is the enantiomer of the more commonly depicted isozonarone structure. This specific stereochemistry is strictly controlled by the enzymes in the biosynthetic pathway.

Many related meroterpenoids isolated from marine brown algae, such as zonarol (B1214879) and isozonarol, also possess the ent-drimane skeleton. mdpi.com This indicates that the producing organisms utilize a suite of enzymes that synthesize this specific enantiomeric series. The initial and most crucial stereodetermining step is the cyclization of the achiral FPP precursor by the terpene synthase. nih.gov The enzyme's active site acts as a three-dimensional template, folding the flexible FPP molecule in a precise conformation that leads exclusively to the ent-drimane scaffold. rsc.org

Subsequent enzymatic transformations, including the key hydroxylation by a P450 enzyme, are also highly stereoselective. frontiersin.org These enzymes recognize and bind the substrate in a specific orientation, ensuring that the hydroxyl group is added to a particular face and position of the molecule. This enzymatic control at multiple stages of the pathway ensures the production of a single, optically pure enantiomer, in this case, this compound. rsc.org

Synthetic Approaches to 21 Hydroxy Ent Isozonarone and Its Analogues

Total Synthesis Strategies for the Core Skeleton

The total synthesis of isozonarone-type molecules requires the methodical assembly of the drimane (B1240787) sesquiterpene unit and its subsequent linkage to the aromatic hydroquinone (B1673460) or quinone ring. General strategies employed for these syntheses often involve key carbon-carbon bond-forming reactions to build the characteristic fused ring system and attach the terpene side chain to the aromatic core. nih.gov These methods are designed to be efficient and provide access to various analogues for further study. conicet.gov.ar

| Synthetic Strategy | Key Reaction Type | Description | Relevant Examples |

| Cycloaddition | Diels-Alder Reaction | Forms the six-membered rings of the sesquiterpene core by reacting a diene and a dienophile. | Construction of the drimane skeleton; Synthesis of (-)-cyclozonarone. nih.govresearchgate.net |

| Fragment Coupling | Lithiated Arene Addition | Couples a terpene aldehyde with a lithiated hydroquinone ether to form the C-C bond between the two main fragments. | Synthesis of zonarone, isozonarone, and yahazunol. nih.govresearchgate.net |

| Radical Chemistry | Barton Decarboxylation / Quinone Addition | Generates a terpene-based radical from a carboxylic acid precursor, which then adds to a quinone ring. | Synthesis of avarol (B1665835) and ilimaquinone (B159049) analogues. nih.govorganic-chemistry.org |

Diels-Alder Cycloaddition Reactions in Construction of Sesquiterpene Arenes

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings with high stereocontrol, making it a valuable tool for building polycyclic natural products. rsc.org In the context of sesquiterpene synthesis, this [4+2] cycloaddition can be employed to form the core decalin ring system of the drimane skeleton. For instance, a key step in the total synthesis of the related natural product (-)-cyclozonarone involves a Diels-Alder reaction between the diene, drima-(8,12),(9,11)-diene (derived from albicanol), and benzoquinone. nih.govresearchgate.net Subsequent oxidation then yields the target quinone. researchgate.net

Modern variations, such as the inverse-electron-demand Diels-Alder reaction, have also been utilized, where an electron-poor diene reacts with an electron-rich dienophile. nih.gov This approach is particularly useful for the de novo construction of highly substituted benzene (B151609) rings, offering a flexible strategy for creating the aromatic portion of meroterpenoids. nih.govacs.org These cycloaddition cascades provide a concise and convergent route to the core structure of these complex natural products. researchgate.net

Coupling Reactions (e.g., Lithiated Hydroquinone Ethers with Terpene Precursors)

A highly effective and widely used strategy for constructing sesquiterpene quinones and hydroquinones is the coupling of a terpene-derived aldehyde with a lithiated hydroquinone ether. nih.gov This method represents a powerful convergent approach where the two major fragments of the molecule are synthesized separately and then joined. The total synthesis of isozonarone, zonarone, and yahazunol has been successfully achieved using this methodology. nih.govresearchgate.netcapes.gov.br

The process typically involves the transformation of a drimane-type sesquiterpene, such as (+)-albicanic acid, into a terpene aldehyde like (-)-drim-7-en-11-al. researchgate.net In parallel, a hydroquinone derivative is protected (e.g., as a dimethyl or dibenzyl ether) and then treated with a strong base like n-butyllithium to generate a nucleophilic organolithium species. This lithiated arene is then added to the terpene aldehyde, forming the crucial carbon-carbon bond that links the sesquiterpene and aromatic units. nih.govresearchgate.net Subsequent modifications, such as deprotection and oxidation, lead to the final target molecules. researchgate.net

Radical Decarboxylation and Quinone Addition Methodologies

Radical-based methods offer a mild and efficient alternative for coupling the terpene and quinone moieties. A prominent example is the Barton radical decarboxylation coupled with a quinone addition. nih.govconicet.gov.ar This strategy involves the conversion of a carboxylic acid on the terpene skeleton into a thiohydroxamic ester. organic-chemistry.org Photochemical irradiation or heat induces the fragmentation of this ester, leading to a carboxyl radical which rapidly loses carbon dioxide to generate an alkyl radical. conicet.gov.arorganic-chemistry.org

This terpene-based radical then undergoes a selective addition reaction with a simple benzoquinone. organic-chemistry.org The resulting adduct is a substituted quinone that serves as a versatile intermediate for further functionalization. nih.gov This methodology has been successfully applied in the stereoselective total synthesis of (-)-ilimaquinone, a related marine natural product, demonstrating its utility in assembling complex quinone sesquiterpenes under neutral conditions. organic-chemistry.org The electronic effects of residual groups from the radical precursor can then be exploited to achieve regioselective installation of further oxygenation. nih.govorganic-chemistry.org

Stereoselective Transformations (e.g., Epoxidation, Ring Opening)

Achieving the correct stereochemistry is critical in the total synthesis of natural products. Stereoselective transformations are employed to install chiral centers with the desired orientation. In the synthesis of yahazunol, a drimane-type analogue, a key sequence involves the stereoselective epoxidation of a double bond within the terpene framework. nih.govresearchgate.net This reaction creates an epoxide ring with a defined stereochemistry.

Following epoxidation, a regioselective opening of the oxirane ring is performed. nih.govresearchgate.net This step allows for the introduction of a hydroxyl group at a specific position and with the correct orientation, ultimately leading to the stereochemical arrangement found in the natural product. Such precise control over the three-dimensional structure is essential for synthesizing the correct enantiomer and for later studies of the molecule's biological activity.

Semisynthesis from Natural Precursors and Derivatives

Semisynthesis provides an alternative and often more direct route to complex molecules by starting with a naturally occurring compound that already contains a significant portion of the target's core structure. For the synthesis of drimane-type meroterpenoids, inexpensive and commercially available natural products like (+)-sclareolide and (-)-sclareol are common starting materials. researchgate.net These compounds possess the pre-formed drimane skeleton with established stereochemistry, which can be chemically modified to produce various analogues.

For example, (+)-albicanol has been used as a precursor for the total synthesis of (-)-cyclozonarone. researchgate.net Similarly, the divergent synthesis of (+)-yahazunol and its relatives, including (-)-zonarone and (-)-isozonarone, was accomplished starting from (-)-sclareol. researchgate.net Furthermore, transformations between the target compounds themselves can be considered semisynthetic. The reduction of ent-isozonarone using sodium dithionite (B78146) produces ent-isozonarol, which can be further converted to ent-chromazonarol (B1252154) through an acid-catalyzed cyclization. baranlab.org

Preparation of Synthetic Analogues for Structure-Activity Relationship Studies

The exploration of synthetic analogues of marine natural products like 21-hydroxy-ent-isozonarone is a critical step in understanding the structural features essential for their biological activity. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of structurally modified compounds, help to identify the key pharmacophores and guide the development of more potent and selective therapeutic agents. While extensive SAR studies specifically on this compound are not widely documented, research on closely related isozonarol and isozonarone provides valuable insights into the structural requirements for bioactivity.

One of the fundamental approaches in SAR studies is the synthesis of unnatural enantiomers. The stereochemistry of a molecule can have a profound impact on its biological activity, as interactions with chiral biological targets like enzymes and receptors are often highly specific. By comparing the activity of a natural product with its enantiomer, researchers can probe the importance of the compound's absolute configuration for its pharmacological effects.

In this context, the unnatural enantiomers of isozonarol and isozonarone have been synthesized and their antitumor activities evaluated. mdpi.com This research has demonstrated that these synthetic enantiomers exhibit significant cytotoxic activity, in some cases even higher than the corresponding natural products. mdpi.com This finding is crucial as it suggests that the biological target may accommodate a different stereochemical arrangement, or that the enantiomer may interact with a different target altogether.

The primary research findings from the evaluation of these synthetic analogues against various human tumor cell lines are summarized below. The data highlights the potent cytotoxic effects of these compounds, with IC₅₀ values in the micromolar range.

Table 1: Antitumor Activity of Isozonarol, Isozonarone, and their Synthetic Enantiomers

| Compound | Cell Line | Activity (IC₅₀) |

| ent-Isozonarol (Natural) | P-388 | Micromolar Range |

| ent-Isozonarone (Natural) | P-388 | Micromolar Range |

| (+)-Isozonarol (Unnatural Enantiomer) | Various | Micromolar Range or less |

| (+)-Isozonarone (Unnatural Enantiomer) | Various | Micromolar Range or less |

Data sourced from a study on the antitumor activity of marine natural product analogues. mdpi.com

The synthesis of such analogues often relies on established chemical strategies. For instance, the core structure of these meroterpenoids can be accessed through methods like the Diels-Alder reaction, which allows for the construction of the key cyclohexene (B86901) ring system. researchgate.net The synthesis of dihydroisozonarol, a hydrogenated analogue, has been achieved via a [4+2] cycloaddition between 1,3,3-trimethyl-2-vinyl-1-cyclohexene and an appropriate dimethoxyphenyl derivative, followed by hydrogenation and demethylation steps. researchgate.net Such synthetic routes are crucial as they not only confirm the structure of the natural products but also provide a platform for creating a diverse range of analogues for further biological testing.

While the data on a wide array of synthetic analogues of this compound is limited, the studies on its close relatives underscore the importance of stereochemistry in dictating antitumor activity. Future synthetic efforts may focus on modifying other parts of the molecule, such as the hydroquinone ring or the drimane skeleton, to further elucidate the structure-activity relationships within this class of marine natural products.

Structure Activity Relationship Sar Studies of 21 Hydroxy Ent Isozonarone and Its Derivatives

Influence of Functional Groups and Stereochemistry on Biological Potency

The potency of 21-Hydroxy-ent-isozonarone and related compounds is highly dependent on the specific functional groups attached to the molecular scaffold and the three-dimensional arrangement of their atoms (stereochemistry). vulcanchem.com Variations in oxidation states, substitution patterns, and stereoisomerism have been shown to cause significant fluctuations in biological activity. vulcanchem.com

The stereochemistry of the decalin ring system (the fused bicyclic part of the molecule) is a critical determinant of potency. For instance, in the related compound avarol (B1665835), which possesses a trans-fused decalin system, the cytotoxic activity is significantly higher than that of its diastereomer, arenarol, which has a cis-fused decalin system. mdpi.com Arenarol exhibits approximately 20 times lower activity against P388 lymphocytic leukemia cells than avarol, underscoring the strict stereochemical requirement for potent bioactivity. mdpi.com

Comparison of Activities between Natural Products and Synthesized Enantiomers

A key strategy in SAR studies involves the synthesis of unnatural enantiomers (mirror-image molecules) to better understand the stereochemical requirements for bioactivity. mdpi.com Comparing the biological effects of a natural product with its synthetic enantiomer can reveal whether a biological target has a specific preference for one stereoisomer over the other.

Studies on related meroterpenoids have demonstrated that synthetic enantiomers can sometimes exhibit greater potency than their natural counterparts. For example, the synthesized enantiomers of isozonarol and isozonarone were found to have higher antitumor activity, with IC₅₀ values in the micromolar range or lower, surpassing the potency of the corresponding natural products. mdpi.com This suggests that the biological target may have a higher affinity for the unnatural configuration. The isolation of antipodal (enantiomeric) sesquiterpenes from closely related sponge species also implies that biosynthetic pathways in nature can produce different stereoisomers, which may possess unique biological roles. researchgate.net

Table 1: Comparative Antitumor Activity of Natural Meroterpenoids and their Synthesized Enantiomers

| Compound | Type | Antitumor Activity (IC₅₀) |

|---|---|---|

| Isozonarol | Natural Product | Less Potent |

| ent-Isozonarol (28) | Synthesized Enantiomer | > Micromolar range or less mdpi.com |

| Isozonarone | Natural Product | Less Potent |

Note: This table illustrates the principle that synthetic enantiomers can exhibit enhanced activity compared to natural forms, as demonstrated with related compounds.

Design Principles for Enhanced Specific Activities or Selectivity

SAR studies provide fundamental design principles for developing analogues with improved potency or selectivity for specific biological targets. For this compound and related meroterpenoids, several key strategies have emerged from research. mdpi.comacs.org

One successful approach is the synthesis of unnatural enantiomers, as these have been shown to possess superior activity in some cases. mdpi.com Another design principle involves the modification of the isoprenoid (sesquiterpene) portion of the molecule. mdpi.com Altering the side chain or the ring structure can lead to compounds with different activity profiles.

A further strategy involves the targeted modification of functional groups. The synthesis of various ester and ether derivatives of the core molecule allows for a systematic exploration of how changes in lipophilicity and hydrogen-bonding capacity affect bioactivity. For example, the preparation of novel esters from the related compound (+)-puupehenone was undertaken to optimize its antimycobacterial properties. These synthetic efforts aim to create derivatives that are more potent, have better selectivity for cancer cells over healthy cells, or possess improved pharmacological properties.

Importance of Specific Substituents (e.g., Hydroxyl Groups, Quinol/Quinone Moieties)

The biological activity of this class of marine natural products is critically dependent on two key structural features: the quinol/quinone moiety and the pattern of hydroxyl substitutions. mdpi.comacs.org

The hydroquinone (B1673460) (quinol) or quinone ring is a central feature responsible for much of the observed bioactivity, including cytotoxic and anti-inflammatory effects. vulcanchem.commdpi.com This aromatic ring system can undergo redox cycling, a process that can generate reactive oxygen species (ROS) within cells, leading to oxidative stress and ultimately cell death. This is a common mechanism for the anticancer activity of many quinone-containing compounds. The interchangeability between the reduced hydroquinone form and the oxidized quinone form is essential to this activity.

The number and location of hydroxyl (-OH) groups on both the quinone/quinol ring and the sesquiterpene tail are also of paramount importance. These hydroxyl groups influence the molecule's redox potential and its ability to interact with target enzymes or receptors through hydrogen bonding. mdpi.com For example, strong activity was noted for several hydroxyl and acetoxy derivatives of avarol and avarone. mdpi.com The specific substitution pattern can fine-tune the compound's electronic properties and steric profile, thereby enhancing its potency and selectivity. vulcanchem.com

Molecular Mechanisms of Action of 21 Hydroxy Ent Isozonarone

Investigated Cellular and Biochemical Pathways

The cytotoxic effects of quinone and hydroquinone-containing compounds, such as 21-Hydroxy-ent-isozonarone, are often attributed to two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the electrophilic arylation of crucial cellular nucleophiles. mdpi.com These processes can lead to the inhibition of the mitochondrial electron transport chain and/or oxidative phosphorylation. mdpi.com

Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation

Redox cycling is a key process implicated in the bioactivity of this compound. This process involves the alternating reduction and oxidation of the quinone moiety, leading to the generation of reactive oxygen species (ROS). mdpi.com ROS are a group of molecules and free radicals derived from molecular oxygen, including the superoxide (B77818) anion (O₂⁻•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (OH•). nih.gov

The generation of ROS can disrupt cellular homeostasis and damage essential biomolecules. mdpi.comnih.gov An imbalance between the excessive formation of ROS and the cell's antioxidant defenses leads to a state of "oxidative stress". nih.gov This can result in indiscriminate reactions with nucleic acids, lipids, and proteins, ultimately contributing to cellular dysfunction and death. nih.gov The ability of quinone-containing compounds to undergo redox cycling and produce ROS is a significant factor in their cytotoxic and other biological effects. mdpi.com

Inhibition of Mitochondrial Electron Transport Chain and Oxidative Phosphorylation

Mitochondria, the primary sites of cellular respiration, are significant targets for this compound. The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons to generate a proton gradient, which is then used by ATP synthase to produce ATP in a process called oxidative phosphorylation. frontiersin.org

Inhibitors of the ETC can disrupt this vital process, leading to a decrease in ATP production and an increase in ROS generation. frontiersin.orgmdpi.com Specifically, Complex I (NADH–ubiquinone oxidoreductase) and Complex III have been identified as major sites of superoxide radical production within the mitochondria. mdpi.com Inhibition of these complexes can lead to an accumulation of electrons, which can then be transferred to molecular oxygen to form superoxide. mdpi.com Some known ETC inhibitors, such as rotenone (B1679576) (a Complex I inhibitor) and antimycin A (a Complex III inhibitor), demonstrate how disruption of this chain can induce cell death through increased ROS production. frontiersin.orghaematologica.orgrndsystems.com The cytotoxic activity of quinone-containing compounds is often linked to their ability to interfere with the mitochondrial electron transport and/or oxidative phosphorylation. mdpi.com

Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

While detailed molecular target studies for this compound are not extensively documented, research on related meroterpenoids provides insights into potential interactions. For instance, a structurally similar compound, 20-O-Acetyl-21-hydroxy-ent-isozonarol, has been shown to significantly inhibit superoxide production by human neutrophils, suggesting an interaction with components of the NADPH oxidase enzyme complex. vulcanchem.com It is plausible that this compound could interact with similar enzymatic targets involved in cellular signaling and stress responses.

Furthermore, the quinone structure is known to react with sulfhydryl groups of proteins, which can lead to enzyme inhibition. mdpi.com This arylation of critical cellular nucleophiles, such as those found in enzymes and receptors, represents another potential mechanism of action for this compound. mdpi.com However, specific enzyme or receptor targets for this particular compound remain an area for further investigation.

Cellular Effects (e.g., Induction of Apoptosis in Cancer Cells)

A significant cellular effect of this compound is the induction of apoptosis, or programmed cell death, particularly in cancer cells. rsc.org Apoptosis is a crucial process for removing damaged or unwanted cells and its deregulation is a hallmark of cancer. aging-us.com The induction of apoptosis by anticancer agents can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. aging-us.com

Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it has an IC₅₀ value of 0.37 µM against the human leukemia cell line HL-60. rsc.org This cytotoxic activity is often linked to the induction of apoptosis. The generation of ROS and mitochondrial dysfunction, as discussed previously, are known triggers of the intrinsic apoptotic pathway. nih.gov This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov

The table below summarizes the cytotoxic activity of this compound against a specific cancer cell line.

| Cell Line | IC₅₀ (µM) | Reference |

| HL-60 (Human Leukemia) | 0.37 | rsc.org |

Proposed Mechanisms involving Quinone Methide Formation

Quinone methides are highly reactive intermediates that can be formed from phenolic compounds, including hydroquinones. wikipedia.orgnih.gov They are characterized by a cyclohexadiene structure with a carbonyl group and an exocyclic methylidene group. wikipedia.org The formation of quinone methides has been implicated in the biological activity of many natural products. researchgate.net

It is proposed that this compound, with its hydroquinone (B1673460) moiety, could potentially be activated to form a quinone methide intermediate. This reactive species can then act as a potent electrophile, readily reacting with cellular nucleophiles such as DNA and proteins. wikipedia.org This covalent modification of critical biomolecules can lead to cellular damage and contribute to the compound's cytotoxic effects. The formation of quinone methides is considered a critical step for the activity of some compounds against dormant Mycobacterium tuberculosis, highlighting the potential importance of this mechanism in various biological contexts. researchgate.net

Advanced Analytical Methodologies in Research on 21 Hydroxy Ent Isozonarone

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantification

The isolation and purification of merosesquiterpenes from marine sponges or algae is a multi-step process that employs various chromatographic techniques to separate the target compound from a complex mixture of other metabolites. vulcanchem.com The purity of the final isolate is a critical parameter, and its accurate quantification is essential for any subsequent biological or chemical studies.

Research Findings: Initial extraction from the source organism, typically a marine sponge of the genus Dysidea or brown algae like Dictyopteris undulata, is performed using organic solvents. vulcanchem.commdpi.com This crude extract then undergoes fractionation, often guided by bioassays, using column chromatography. vulcanchem.com Researchers have utilized various stationary and mobile phases for this purpose, such as silica (B1680970) gel with petroleum ether/ethyl acetate (B1210297) or hexane/tert-butyl methyl ether gradients, to achieve preliminary separation. amazonaws.comresearchgate.net

For final purification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. amazonaws.com While specific HPLC protocols for 21-Hydroxy-ent-isozonarone are not detailed in the available literature, methods applied to analogous compounds involve reverse-phase columns, allowing for precise separation and quantification. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for analyzing volatile derivatives or for profiling metabolites in biological samples. nih.govnih.govnih.gov For non-volatile compounds like this compound, derivatization would be required to increase volatility for GC analysis.

Table 1: Representative Chromatographic Techniques for Meroterpenoid Analysis

| Technique | Stationary Phase | Example Mobile Phase / Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (8:1) | Initial fractionation of crude extract | amazonaws.com |

| Column Chromatography | Silica Gel | Hexane / tBuOMe (2:1) | Purification of reaction products | researchgate.net |

| HPLC | C18 (Reverse-Phase) | Acetonitrile / Water or Methanol (B129727) / Water gradients | Final purification, Purity assessment, Quantification | amazonaws.comnih.gov |

| GC-MS | Capillary Column | (Not specified for this compound) | Analysis of volatile derivatives and metabolites | nih.govnih.gov |

Comprehensive Spectroscopic Platforms for Structural Confirmation

The definitive identification and structural elucidation of a novel or isolated compound like this compound rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's mass, atomic composition, and the connectivity of its atoms, ultimately revealing its three-dimensional structure. The structures of numerous related merosesquiterpenes have been successfully established using this comprehensive approach. vulcanchem.comresearchgate.net

Research Findings: Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the compound. amazonaws.com This is a fundamental first step in characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed. researchgate.netresearchgate.net

¹H NMR: Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR: Determines the number and types of carbon atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to establish connections between adjacent protons within a spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms to which they are attached. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.net

By piecing together the data from these experiments, researchers can confirm the planar structure and relative configuration of complex molecules like this compound. researchgate.net

Table 2: Spectroscopic Methods for Structural Elucidation of Meroterpenoids

| Spectroscopic Technique | Information Obtained | Purpose | Reference |

|---|---|---|---|

| Mass Spectrometry (MS/HRMS) | Molecular Weight and Elemental Formula | Determines the compound's chemical formula. | amazonaws.comresearchgate.net |

| ¹H NMR | Chemical shifts, coupling constants of protons | Characterizes proton environments and connectivity. | researchgate.netresearchgate.net |

| ¹³C NMR | Chemical shifts of carbon atoms | Identifies all unique carbons in the molecule. | researchgate.netresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C) | Assembles the molecular structure fragment by fragment. | researchgate.net |

| 2D NMR (NOESY) | Through-space proton correlations | Determines the relative stereochemistry. | researchgate.net |

Methodologies for Tracking Metabolites and Derivatives in Biological Systems

Understanding how this compound is processed and transformed within a living system is key to evaluating its biological activity and mechanism of action. This involves tracking the parent compound and identifying any metabolites or derivatives that are formed. While specific metabolic studies on this compound are not prominently featured in existing literature, the methodologies for such investigations are well-established in the field of natural product research.

Research Findings: The primary analytical platform for metabolite profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique offers the high sensitivity and specificity needed to detect and identify trace amounts of metabolites in complex biological matrices like plasma, urine, or cell culture media. nih.govnih.gov In a typical workflow, a biological sample would be treated with the parent compound. At various time points, extracts from the sample would be analyzed by LC-MS/MS. The instrument would be programmed to look for the parent compound's mass as well as predicted masses of potential metabolites (e.g., products of oxidation, reduction, conjugation, or acetylation).

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, especially for analyzing steroid hormone metabolites, and could be applied to track derivatives of this compound after appropriate sample preparation and chemical derivatization. nih.govnih.gov For instance, studies on steroid metabolism use GC-MS to obtain detailed urinary steroid profiles, which can reveal enzymatic transformations. nih.govnih.gov Radiotracer studies, where a radiolabeled version of the compound is synthesized and administered, can also be used to trace the distribution and metabolic fate of the compound with high precision. nih.gov These established methodologies provide a clear framework for future investigations into the metabolism of this compound.

Future Research Directions for 21 Hydroxy Ent Isozonarone

Exploration of Unidentified Biological Activities

The primary step following the discovery of a new natural product is the broad screening for biological activities. Given that related compounds like isozonarol have shown potent antioxidant properties, a key area of investigation for 21-Hydroxy-ent-isozonarone would be its potential as an antioxidant. nih.govresearchgate.net Furthermore, other sesquiterpenoids have demonstrated a range of bioactivities including anti-inflammatory, antibacterial, and cytotoxic effects. mdpi.comresearchgate.netnih.gov A comprehensive screening of this compound against various cell lines and microbial strains would be essential to uncover its therapeutic potential.

Development of More Efficient and Stereoselective Synthetic Methodologies

The total synthesis of natural products is a cornerstone of organic chemistry, allowing for the confirmation of their structure and the production of quantities for biological testing. The synthesis of related molecules like zonarone and isozonarone has been achieved, providing a potential roadmap for the synthesis of this compound. researchgate.net Future research would focus on developing a highly efficient and stereoselective synthetic route to produce the ent- enantiomer with the hydroxyl group at the C-21 position. This would likely involve novel catalytic methods and asymmetric synthesis strategies to control the stereochemistry of the molecule.

In-Depth Elucidation of Complete Biosynthetic Pathways

Understanding how organisms produce complex natural products is a fundamental goal of biochemistry. The biosynthesis of sesquiterpenoids is known to originate from farnesyl diphosphate (B83284). nih.govmdpi.com Research into the biosynthetic pathway of this compound would involve identifying the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, that catalyze the cyclization and subsequent hydroxylation of the precursor molecule. mdpi.comresearchgate.net This could involve genomic and transcriptomic analysis of the source organism to identify the genes encoding these enzymes.

High-Throughput Screening and Identification of Novel Molecular Targets

Once a biological activity is identified, the next step is to determine the molecular mechanism of action. High-throughput screening (HTS) could be employed to test this compound against a large library of known biological targets, such as enzymes and receptors. This approach can rapidly identify potential protein targets and cellular pathways that are modulated by the compound, providing insights into its mode of action and potential therapeutic applications.

Chemoinformatic and Computational Approaches for Drug Design

Computational tools are increasingly used in drug discovery and development. nih.govmdpi.commdpi.com Should this compound show promising biological activity, chemoinformatic and computational approaches could be used to design and predict the activity of new derivatives. Molecular docking studies could be performed to model the interaction of this compound with its biological target. This information would guide the synthesis of new analogues with improved potency and selectivity, accelerating the drug development process.

Engineering of Source Organisms for Enhanced Production (if applicable)

If this compound is found to be produced by a microorganism or a plant, metabolic engineering techniques could be applied to enhance its production. mdpi.com This could involve overexpressing key biosynthetic genes or knocking out competing metabolic pathways in the native or a heterologous host. researchgate.net This approach would be crucial for providing a sustainable and scalable supply of the compound for further research and development, bypassing the need for complex chemical synthesis or reliance on potentially scarce natural sources.

Q & A

Q. How can researchers integrate contradictory data into a coherent theoretical model?

- Approach : Apply abductive reasoning to reconcile anomalies. For example, if bioactivity varies by cell type, hypothesize tissue-specific metabolism or receptor isoform expression. Validate via gene knockout or metabolomic profiling .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Q. How should researchers address potential biases in bioassay data (e.g., solvent cytotoxicity)?

- Mitigation : Include solvent-only controls in all assays. Normalize activity data to control viability and perform dose-range finding studies to exclude solvent-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。